2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine sulfanyl acetamide class, characterized by a pyrazolo-pyrazine core substituted with a sulfanyl-linked acetamide moiety.
Properties
IUPAC Name |
2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4OS/c1-2-15-7-9-16(10-8-15)19-13-20-22(24-11-12-27(20)26-19)29-14-21(28)25-18-6-4-3-5-17(18)23/h3-13H,2,14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBBKAKDQFOBAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a novel pyrazolo[1,5-a]pyrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and therapeutic applications.
Molecular Characteristics
- Molecular Formula : C23H21FN4OS
- Molecular Weight : Approximately 430.6 g/mol
The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities. The presence of functional groups such as sulfanyl and acetamide enhances its reactivity and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the Pyrazolo[1,5-a]pyrazine core : Utilizing various electrophilic reagents.
- Introduction of the Sulfanyl Group : Through nucleophilic substitution reactions.
- Acetamide Formation : Via acylation reactions with appropriate amines.
Detailed synthetic pathways can be referenced in literature focusing on similar compounds .
Anticancer Potential
Research indicates that pyrazolo[1,5-a]pyrazine derivatives exhibit significant anticancer properties. The compound's structural characteristics allow it to interact with key biological targets involved in cancer progression, potentially leading to the development of effective anticancer agents.
Case Study: Antitumor Activity
In a study evaluating various pyrazolo derivatives, compounds similar to this one showed promising results against multiple cancer cell lines, including Mia PaCa-2 and PANC-1. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions could enhance anticancer efficacy .
Enzymatic Inhibition
Pyrazolo derivatives have also been studied for their ability to inhibit specific enzymes that play crucial roles in disease mechanisms. For instance, certain analogs demonstrated inhibitory activity against kinases involved in cancer signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth | |
| Enzyme Inhibition | Targeted inhibition of kinases | |
| Antimicrobial | Activity against bacterial strains |
Interaction Studies
Understanding how This compound interacts with biological systems is crucial for assessing its therapeutic potential. Interaction studies typically focus on:
- Binding Affinity : Evaluating how well the compound binds to target proteins.
- Mechanism of Action : Investigating the pathways affected by the compound.
- Pharmacokinetics and Toxicity : Assessing absorption, distribution, metabolism, and excretion (ADME) profiles.
Pharmacological Profile
Preliminary studies suggest that this compound may exhibit favorable pharmacokinetic properties, such as good solubility and permeability, which are essential for drug development.
Scientific Research Applications
The compound 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry. This article explores its scientific research applications, including pharmacological properties, synthetic methodologies, and comparative studies with related compounds.
Structural Features
The compound features:
- A pyrazolo[1,5-a]pyrazine core , which is significant for its biological activity.
- A sulfanyl group , enhancing reactivity and potential interaction with biological targets.
- Various aromatic substituents that may influence pharmacokinetics and pharmacodynamics.
Medicinal Chemistry
This compound is of interest in drug development due to its unique structural features, which may confer specific therapeutic effects. Research has indicated that compounds with similar structures can exhibit:
- Anticancer properties : Studies have shown that pyrazolo[1,5-a]pyrazines can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Anti-inflammatory effects : The presence of the sulfanyl group may enhance the compound's ability to modulate inflammatory responses.
Pharmacological Studies
Interactions of this compound with biological systems are crucial for understanding its potential therapeutic uses. Key areas of focus include:
- Enzyme inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways, similar to other pyrazolo derivatives.
- Receptor binding studies : Understanding how this compound interacts with various receptors can provide insights into its mechanism of action and therapeutic potential.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Condensation reactions to form the pyrazolo core.
- Sulfanylation to introduce the sulfanyl group.
- Acetamide formation , which is essential for the final structure.
Detailed synthetic pathways can be found in patents and literature focusing on similar compounds, indicating a robust interest in modifying this structure for enhanced activity or selectivity.
Structural Analogues
Several compounds share structural similarities with This compound , including:
- Other pyrazolo derivatives that have shown promise in treating various conditions like cancer and inflammation.
Pharmacological Profiles
Comparative studies are necessary to elucidate how variations in substituents affect the pharmacological profiles of these compounds. For instance:
- Differences in substituent groups (e.g., fluorine versus methyl) can significantly impact receptor affinity and selectivity.
Comparison with Similar Compounds
Structural Modifications on the Pyrazolo-Pyrazine Core
a) 2-{[2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide ()
- Key Differences :
- Pyrazolo-pyrazine substituent : 4-Methylphenyl vs. 4-ethylphenyl in the target compound.
- Acetamide substituent : 2-(Trifluoromethyl)phenyl vs. 2-fluorophenyl.
- The ethyl group in the target compound may offer a balance between lipophilicity and steric bulk .
b) 2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide ()
- Key Differences: Pyrazolo-pyrazine substituent: 4-Methoxyphenyl (electron-donating) vs. 4-ethylphenyl (electron-neutral). Acetamide substituent: 4-Phenoxyphenyl (bulky, aromatic) vs. 2-fluorophenyl (compact, halogenated).
- Impact: Methoxy groups can enhance solubility via hydrogen bonding but reduce metabolic stability due to demethylation pathways.
Modifications on the Acetamide Moiety
a) 3-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-fluorophenyl)propenamide (Compound 30, )
- Key Differences :
- Core structure : Triazole vs. pyrazolo-pyrazine.
- Sulfanyl linker : Propenamide (α,β-unsaturated) vs. acetamide (saturated).
- Impact :
b) 2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide ()
- Key Differences :
- Pyrazolo-pyrazine substituent : 4-Chlorophenyl (electron-withdrawing) vs. 4-ethylphenyl.
- Acetamide substituent : 3-(Methylsulfanyl)phenyl (thioether) vs. 2-fluorophenyl.
Crystallographic Insights
- N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide () adopts a planar conformation with intramolecular hydrogen bonds (C–H···O). The target compound’s 2-fluorophenyl group may similarly stabilize crystal packing via weak interactions (e.g., C–H···F), influencing solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
